molecular formula C22H17N3O3S2 B2820713 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-nitrobenzamide CAS No. 392236-26-9

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-nitrobenzamide

Cat. No.: B2820713
CAS No.: 392236-26-9
M. Wt: 435.52
InChI Key: NZBUWQWGYXEHQO-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-nitrobenzamide” is a complex organic compound. It contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been studied extensively due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies provide insights into the crystal structure, intermolecular interactions, and stability of these compounds .

Scientific Research Applications

Anticonvulsant Applications

Benzothiazole derivatives have been explored for their potential anticonvulsant effects. For example, research has shown that certain benzothiazole compounds demonstrate high anticonvulsive activity on models of seizure, highlighting their promise as new medicinal substances for epilepsy treatment (Sych et al., 2018).

Anticancer Potential

Compounds with benzothiazole structures have been synthesized and evaluated for their anticancer properties. Studies indicate that benzothiazole derivatives exhibit cytotoxicity against various human neoplastic cell lines, suggesting their utility as potential anticancer agents (Romero-Castro et al., 2011). Another research effort synthesized benzothiazole acylhydrazones, evaluating them as anticancer agents, and found that they have considerable activity against certain cancer cell lines, pointing to the role of benzothiazole derivatives in developing new therapeutic agents (Osmaniye et al., 2018).

Antibacterial Activity

The antibacterial properties of benzothiazole derivatives against various microorganisms, including Streptococcus pyogenes and Pseudomonas aeruginosa, have been demonstrated. This suggests their potential application in treating infections caused by these pathogens (Gupta, 2018).

Material Science and Luminescence

Benzothiazole compounds have been studied for their luminescence properties, which could be applied in the development of new luminescent materials. For instance, thiophenyl-derivatized nitrobenzoato antennas have been evaluated as sensitizers of Eu(III) and Tb(III) luminescence, which might find applications in optoelectronic devices (Viswanathan & Bettencourt-Dias, 2006).

Anticonvulsant and Sedative-Hypnotic Activity

Some benzothiazole derivatives were designed and synthesized as anticonvulsant agents, showing significant activity in electroshock and pentylenetetrazole-induced convulsion tests. This underlines the multifaceted potential of benzothiazole compounds in pharmacology, including their use as sedative-hypnotics without impairing learning and memory (Faizi et al., 2017).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical, chemical, and biological properties. While specific safety and hazard information for “N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-nitrobenzamide” is not available in the retrieved papers, general precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition should be taken when handling similar compounds .

Future Directions

Benzothiazole derivatives have shown promising biological activities, making them potential candidates for the development of new therapeutic agents . Future research could focus on the synthesis of new benzothiazole derivatives, investigation of their biological activities, and exploration of their mechanisms of action . Additionally, the development of more efficient and environmentally friendly synthetic methods could also be an important area of future research.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S2/c26-20(13-9-11-14(12-10-13)25(27)28)24-22-19(15-5-1-3-7-17(15)29-22)21-23-16-6-2-4-8-18(16)30-21/h2,4,6,8-12H,1,3,5,7H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBUWQWGYXEHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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